1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-4-(cyclopropanesulfonyl)-1,4-diazepane
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Overview
Description
1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-4-(cyclopropanesulfonyl)-1,4-diazepane is a complex organic compound that features a diazepane ring substituted with a brominated trifluoromethyl pyridine and a cyclopropanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-4-(cyclopropanesulfonyl)-1,4-diazepane typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized by iodide displacement with in situ generated (trifluoromethyl)copper.
Bromination: The pyridine ring is then brominated to introduce the bromo group at the desired position.
Diazepane Ring Formation: The diazepane ring is formed through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-4-(cyclopropanesulfonyl)-1,4-diazepane can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazepane ring and the pyridine moiety.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-4-(cyclopropanesulfonyl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It can be utilized in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-4-(cyclopropanesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H17BrF3N3O2S |
---|---|
Molecular Weight |
428.27 g/mol |
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-4-cyclopropylsulfonyl-1,4-diazepane |
InChI |
InChI=1S/C14H17BrF3N3O2S/c15-12-8-10(14(16,17)18)9-19-13(12)20-4-1-5-21(7-6-20)24(22,23)11-2-3-11/h8-9,11H,1-7H2 |
InChI Key |
VUQXVAQNGFFGMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=C(C=C(C=N3)C(F)(F)F)Br |
Origin of Product |
United States |
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